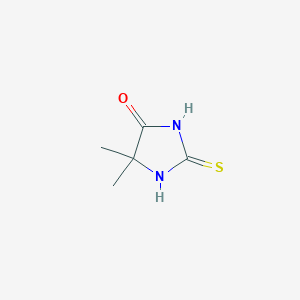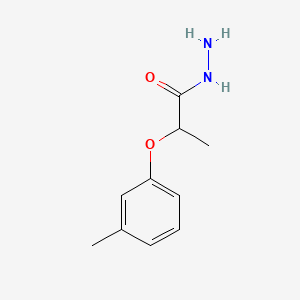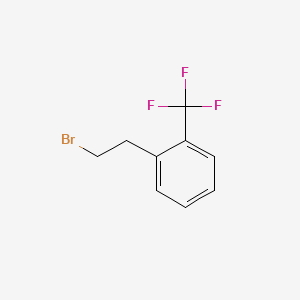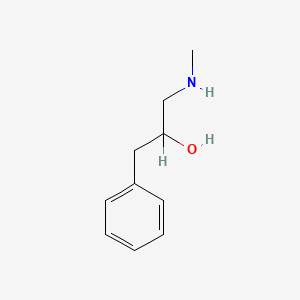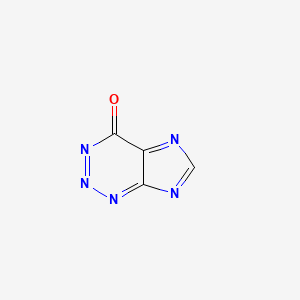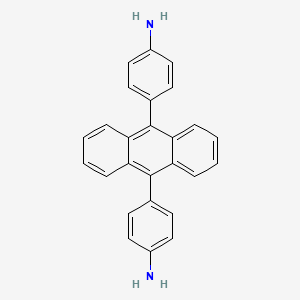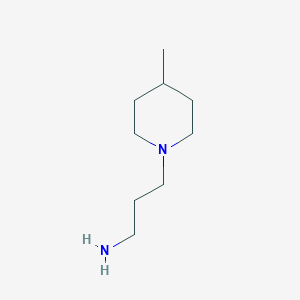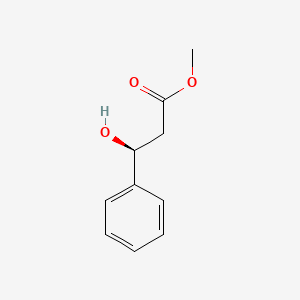
甲基(3S)-3-羟基-3-苯基丙酸酯
概述
描述
Methyl (3S)-3-hydroxy-3-phenylpropanoate, also known as mandelic acid methyl ester, is a chiral compound that has been widely used in the pharmaceutical industry due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. The compound has a molecular weight of 178.21 g/mol and a melting point of 58-60°C.
科学研究应用
化学合成和结构分析
甲基(3S)-3-羟基-3-苯基丙酸酯在各种化学合成方法的发展中起着关键中间体的作用。一个显著的应用涉及其在交叉偶联反应中的作用。Wan等人(2013年)利用独特的U形模板开发了3-苯基丙酸衍生物的间位C-H芳基化和甲基化方法,突出了该化合物在创建复杂分子结构中的实用性L. Wan, Navid Dastbaravardeh, Gang Li, Jin-quan Yu, 2013。此外,Kolev等人(1995年)研究了甲基(±)-threo-3-羟基-2,3-二苯基丙酸酯的晶体结构,提供了有关类似酯的立体化学偏好和分子相互作用的见解T. Kolev, H. Preut, P. Bleckmann, I. Juchnovski, 1995。
生物医学应用
在生物医学领域,甲基(3S)-3-羟基-3-苯基丙酸酯的结构基元在更广泛的聚羟基烷酸酯(PHAs)家族中得到体现,这些化合物因其生物相容性和在组织工程中的潜力而引起了人们的兴趣。Chen和Wu(2005年)强调了PHAs的多功能应用,包括它们在制作缝合线、修复贴片和支架以促进组织再生中的用途,突显了甲基(3S)-3-羟基-3-苯基丙酸酯衍生物在医用材料科学中的相关性Guoqiang Chen, Qiong Wu, 2005。
酶学研究和分辨率
该化合物的作用延伸到酶促分辨率研究,展示了其在理解酶特异性和反应机制方面的实用性。Ribeiro等人(2001年)探讨了乙酰-3-羟基-3-苯基丙酸酯的酶促水解,研究了超声对反应效率的影响,突显了该化合物在研究生物催化中的实用性C. M. Ribeiro, Elisa N. Passaroto, E. C. S. Brenelli, 2001。
材料科学和聚合物化学
在材料科学中,甲基(3S)-3-羟基-3-苯基丙酸酯的结构特征对于合成新型聚合材料至关重要。例如,Fritzsche等人(1990年)描述了假单胞菌通过苯基侧链生产聚酯的过程,表明甲基(3S)-3-羟基-3-苯基丙酸酯衍生物在开发具有特定性能的新材料方面的潜力K. Fritzsche, R. Lenz, R. Fuller, 1990。
催化和反应机制
此外,该化合物被用于研究催化和反应机制。由尹玉洲和赵振康(2008年)讨论的环氧乙烷催化的3-羟基丙酸甲酯合成,展示了其在理解和优化工业应用中的化学反应中的作用,展示了甲基(3S)-3-羟基-3-苯基丙酸酯在催化研究中的多功能性Yin Yu-zhou, Zhao Zhen-kang, 2008。
作用机制
Mode of Action
The compound is synthesized from racemic substrate (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and enzymatically prepared to S-isomer of the substrate by employing Porcine pancreas lipase (PPL) as a biocatalyst . The interaction of the compound with its targets leads to changes in neurotransmitter levels, which can have a significant impact on mood regulation.
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of tomoxetine hydrochloride and fluoxetine hydrochloride . These pathways involve the enzymatic preparation of the S-isomer of the substrate by employing Porcine pancreas lipase (PPL) as a biocatalyst .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of its derivative drugs, tomoxetine hydrochloride and fluoxetine hydrochloride. These drugs increase the levels of norepinephrine and serotonin in the brain, which can help to alleviate symptoms of depression .
Action Environment
The action of (S)-Methyl 3-hydroxy-3-phenylpropanoate is influenced by various environmental factors. For instance, the optimal temperature for the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate by PPL is 35 °C, and the optimal pH is 7.5 . These conditions provide a practically chemo-enzymatic preparation of chiral β-hydroxy acid by PPL .
属性
IUPAC Name |
methyl (3S)-3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHHCQFCDCJKIX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426343 | |
| Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-3-hydroxy-3-phenylpropanoate | |
CAS RN |
36615-45-9 | |
| Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

